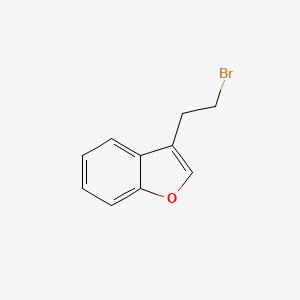

3-(2-bromoethyl)Benzofuran

Descripción

Historical and Current Significance of Benzofuran (B130515) Derivatives in Chemical Research

The benzofuran scaffold, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is a fundamental structural motif found in a vast array of natural products and synthetically developed molecules. researchgate.netacs.org First synthesized by Perkin in 1870, benzofuran derivatives have since become a major focus of research due to their extensive biological activities and diverse applications. acs.orgsioc-journal.cn

Historically and presently, these compounds are recognized for their significant pharmacological potential. uaeu.ac.ae They have been investigated and developed as antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral agents. sioc-journal.cnjst.go.jp The inherent versatility of the benzofuran nucleus makes it a privileged scaffold in medicinal chemistry, with numerous derivatives being evaluated for the treatment of diseases like cancer, HIV, and various microbial infections. jst.go.jpresearchgate.netresearchgate.net For instance, certain benzofuran derivatives have shown potent activity against pathogens such as Staphylococcus aureus. researchgate.net

Beyond medicine, benzofuran derivatives are also gaining traction in materials science. Their unique photophysical properties are being harnessed for applications in organic electronics, such as in the development of organic field-effect transistors and photovoltaics. acs.orgnih.gov This dual importance in both medicinal and materials chemistry ensures that the synthesis and functionalization of the benzofuran core remain an active and competitive area of research.

Positioning of 3-(2-bromoethyl)Benzofuran as a Strategic Synthetic Building Block

Within the extensive family of benzofurans, this compound emerges as a particularly valuable synthetic intermediate. Its structure, featuring a reactive bromoethyl side chain at the 3-position of the benzofuran ring, makes it an ideal precursor for the introduction of an ethylamine (B1201723) fragment, a common feature in many biologically active molecules. sioc-journal.cn

The development of a direct, one-pot synthesis for 3-(2-bromoethyl)benzofurans has significantly enhanced its utility. A Brønsted acid-mediated cascade reaction using commercially available bis[(trimethylsilyl)oxy]cyclobutene and various substituted phenols allows for the efficient and regioselective construction of this key building block under mild conditions. sioc-journal.cn This method avoids the lengthy, multi-step processes previously required, which often involved pre-functionalized substrates and generated significant waste. sioc-journal.cn

The strategic importance of this compound lies in its ability to be readily converted into a variety of more complex, high-value compounds. sioc-journal.cn The bromoethyl group serves as an excellent electrophile, allowing for facile nucleophilic substitution reactions with various amines to yield 2-(benzofuran-3-yl)ethylamines. sioc-journal.cn This is particularly significant because this structural motif is present in a number of 5-HT serotonin (B10506) receptor agonists, which are compounds with strong psychedelic effects and potential therapeutic applications. sioc-journal.cn

For example, specific this compound derivatives have been used as precursors in the synthesis of known bioactive compounds, demonstrating the practical application of this building block. sioc-journal.cn The straightforward conversion of the bromoethyl intermediate to the corresponding amine highlights its role as a key molecular scaffold for generating libraries of potential drug candidates. sioc-journal.cn

The table below summarizes the synthesis of various substituted this compound derivatives from corresponding phenols, showcasing the versatility of the synthetic method. sioc-journal.cn

| Phenol (B47542) Starting Material | Resulting this compound Product | Yield (%) |

| 3,4-Dimethoxyphenol | 3-(2-Bromoethyl)-5,6-dimethoxybenzofuran | 78 |

| 4-Methoxyphenol | 3-(2-Bromoethyl)-5-methoxybenzofuran | 75 |

| 3-Methoxyphenol | 3-(2-Bromoethyl)-6-methoxybenzofuran | 72 |

| 4-Hydroxyphenol (Hydroquinone) | This compound-5-ol | 65 |

| 3-Hydroxyphenol (Resorcinol) | This compound-6-ol | 58 |

| 4-Methylphenol (p-Cresol) | 3-(2-Bromoethyl)-5-methylbenzofuran | 70 |

| Phenol | This compound | 68 |

Further demonstrating its synthetic utility, these intermediates can be efficiently transformed into target molecules, such as serotonin receptor agonists.

| This compound Intermediate | Reagent | Product | Yield (%) |

| This compound-6-ol | Ethanolic Ammonia | 2-(6-Hydroxybenzofuran-3-yl)ethylamine (1-oxo-5-hydroxytryptamine) | 88 |

| 3-(2-Bromoethyl)-5,6-dimethylbenzofuran | 1-(Biphenyl-2-yl)piperazine | 1-(Biphenyl-2-yl)-4-[2-(5,6-dimethylbenzofuran-3-yl)ethyl]piperazine | 72 |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H9BrO |

|---|---|

Peso molecular |

225.08 g/mol |

Nombre IUPAC |

3-(2-bromoethyl)-1-benzofuran |

InChI |

InChI=1S/C10H9BrO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2 |

Clave InChI |

SBVIQSGWXNGYOC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CO2)CCBr |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3 2 Bromoethyl Benzofuran

Brønsted Acid-Mediated Cascade Reactions for Selective 3-(2-bromoethyl)Benzofuran Construction

A significant breakthrough in the direct synthesis of 3-(2-bromoethyl)benzofurans is a one-pot, metal-free cascade reaction mediated by Brønsted acids. mdpi.comnih.gov This methodology utilizes commercially available bis[(trimethylsilyl)oxy]cyclobutene and various phenols as starting materials to construct the target molecule under mild conditions. mdpi.com This approach circumvents many limitations of previous multi-step methods, which often required pre-functionalized substrates, extensive purification, and resulted in higher operational costs. rsc.org

Mechanistic Pathways of Cascade Cyclization and Bromination

The reaction is proposed to proceed through a sophisticated cascade mechanism. rsc.org Initially, the Brønsted acid facilitates the reaction of bis[(trimethylsilyl)oxy]cyclobutene, or its precursor 2-hydroxycyclobutanone, which acts as an electrophile, with a phenol (B47542) nucleophile. mdpi.com This intermolecular nucleophilic addition is followed by an intramolecular ring closure, forming a key dihydrocyclobutabenzofuran intermediate. rsc.org

The final and crucial step involves the acid-induced cleavage of the four-membered ring of this intermediate. This process generates a carbocationic species, which is then intercepted by a bromide nucleophile, sourced from an acid like hydrobromic acid (HBr), to yield the final this compound product. rsc.org The choice of acid is critical; while various Brønsted acids can catalyze the reaction, hydrohalic acids like HBr and hydrochloric acid (HCl) have proven most effective in providing both the acidic environment and the necessary halide nucleophile for the final step. rsc.org

Substrate Scope and Functional Group Compatibility

The Brønsted acid-mediated cascade reaction demonstrates a broad substrate scope with respect to the phenol component, allowing for the synthesis of a diverse array of functionalized this compound derivatives. rsc.org The methodology shows good tolerance for phenols bearing electron-donating groups, such as alkoxy and alkyl substituents at the meta- and para-positions, which generally furnish the desired products in good yields. rsc.org Dihydroxyphenols like hydroquinone (B1673460) and resorcinol (B1680541) can also be successfully employed, even reacting with two equivalents of the cyclobutene (B1205218) precursor to form bis(2-bromoethyl)-benzodifurans. rsc.org

However, the reaction is sensitive to electronic effects. Phenols with strong electron-withdrawing groups, such as p-nitrophenol, fail to produce the corresponding benzofuran (B130515) adducts. rsc.org Steric hindrance from ortho-substituents on the phenol can also reduce reaction yields and require longer reaction times. rsc.org

| Phenol Substrate | Product | Yield (%) |

| p-Cresol | 3-(2-Bromoethyl)-5-methylbenzofuran | 84 |

| p-Methoxyphenol | 3-(2-Bromoethyl)-5-methoxybenzofuran | 78 |

| m-Methoxyphenol | 3-(2-Bromoethyl)-6-methoxybenzofuran | 75 |

| Resorcinol | 5-Hydroxy-3-(2-bromoethyl)benzofuran | 65 |

| Hydroquinone | 6-Hydroxy-3-(2-bromoethyl)benzofuran | 58 |

| Phenol | This compound | 72 |

| β-Naphthol | 2-(2-Bromoethyl)naphtho[2,1-b]furan | 74 |

| m-Bromophenol | 6-Bromo-3-(2-bromoethyl)benzofuran | 45 |

| m-Chlorophenol | 6-Chloro-3-(2-bromoethyl)benzofuran | 48 |

Yields are based on isolated product after flash chromatography, using HBr or HCl as the Brønsted acid.

Characterization of Synthesized this compound Derivatives

The synthesized this compound derivatives are typically characterized using standard spectroscopic techniques. acs.org Proton and carbon Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy are essential for confirming the structure and regiochemistry of the products. For example, the chemical shift of the proton at the C2 position of the benzofuran ring is a key diagnostic signal to differentiate between the 3-substituted and 2-substituted isomers. rsc.org Infrared (IR) spectroscopy is used to identify characteristic functional groups, and mass spectrometry (MS), often coupled with liquid chromatography (LCMS), confirms the molecular weight of the synthesized compounds. acs.org In some cases, X-ray crystallography has been used to unambiguously determine the structure of products or side products formed during the reaction. rsc.org

Emerging Methodologies for Benzofuran Core Functionalization

While the Brønsted acid-mediated cascade offers a direct route to this compound, research into metal-catalyzed reactions provides alternative, albeit often indirect, strategies for constructing functionalized benzofuran cores that could serve as precursors to bromoethylated derivatives.

Metal-Catalyzed Approaches to Bromoethylated Benzofurans

Direct, one-pot metal-catalyzed syntheses of this compound are not yet well-established. However, various transition-metal catalysts, including palladium, copper, and iron, are extensively used for the construction and functionalization of the benzofuran ring system. mdpi.comnih.gov These methods represent emerging and potential pathways toward bromoethylated benzofurans.

One notable strategy involves the intramolecular cyclization of 1-(2-haloaryl)ketones, which can be catalyzed by non-precious metals like iron and copper. nih.gov This approach forms the C7a–O bond of the benzofuran ring. A one-pot process combining a regioselective iron(III)-catalyzed halogenation of an aryl ketone followed by a metal-mediated O-arylation has also been developed, offering a versatile route to highly substituted benzofurans. nih.gov

Palladium catalysis is also prominent in benzofuran synthesis. rsc.orgrsc.org Methods such as the intramolecular cyclization of 2-bromobenzene ethers or the Sonogashira coupling of 2-halophenols with alkynes followed by cyclization are common, though they typically require multi-step sequences to arrive at a 3-(2-bromoethyl) derivative. nih.govnih.gov Similarly, rhodium-catalyzed reactions, such as the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles tethered to cyclohexadienones, have been shown to produce benzofuran structures, highlighting the versatility of metal carbene chemistry in this field. researchgate.net

| Metal Catalyst | Precursors | Type of Reaction | Relevance to Bromoethylation |

| Iron (Fe) / Copper (Cu) | 1-(2-Haloaryl)ketones | Intramolecular O-arylation | Indirect route to the benzofuran core. nih.gov |

| Iron (Fe) | 1-Arylketones | One-pot halogenation and cyclization | Potential for creating a functionalized core. nih.gov |

| Palladium (Pd) | 2-Halophenols and alkynes | Sonogashira coupling and cyclization | Established but indirect multi-step route. nih.govnih.gov |

| Rhodium (Rh) | O-Tethered cyclohexadienone triazoles | Denitrogenative transannulation | Advanced method for core construction. researchgate.net |

These metal-catalyzed methods, while not offering a direct synthesis of this compound, are powerful tools for creating a wide range of substituted benzofurans. Future developments may adapt these strategies for a more direct and efficient synthesis of bromoethylated derivatives.

Radical Reactions for C-3 Functionalization

The functionalization of the C-3 position of the benzofuran ring is a key synthetic challenge. chemrxiv.org Radical reactions offer a powerful approach to form new bonds at this position, often under mild conditions.

One strategy involves the use of heteroatom anions as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. researchgate.net In this method, heteroatom-centered anions (derived from phosphines, thiols, or anilines) can trigger an intermolecular radical coupling reaction. researchgate.net While not directly demonstrated for the bromoethyl group, this methodology establishes a principle for C-3 functionalization. The reaction is proposed to proceed via a radical-anion intermediate of a starting material like 3-iodo-2-phenyl-1-benzofuran, which then couples with various heteroatomic functionalities. researchgate.net

Another approach is the cross-dehydrogenative coupling (CDC) reaction, which creates C-C bonds by functionalizing C-H bonds directly. A transition-metal-free protocol using di-tert-butyl peroxide (DTBP) as an oxidant enables the coupling of 3-aryl benzofuran-2(3H)-ones with compounds like toluenes. rsc.org This process involves the generation of carbon-centered radicals from both coupling partners, which then combine to form a new C-C bond at the C-3 position, creating an all-carbon quaternary center. rsc.org A plausible mechanism suggests that DTBP initiates the formation of carbon radicals on both the benzofuranone and the coupling partner, leading to the final product. rsc.org

These radical-relay mechanisms, where a hydrogen-atom transfer (HAT) generates a diffusible radical that is then functionalized by another reagent, represent a versatile strategy for C(sp³)–H functionalization. nih.gov

| Methodology | Reactants | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Super-Electron-Donor (SED) Initiated Coupling | 3-iodo-2-phenyl-1-benzofuran + Heteroatom Nucleophiles (e.g., phosphines, thiols) | Base (e.g., DBU) | 3-functionalized benzofuran products bearing heteroatomic functionalities. | researchgate.net |

| Cross-Dehydrogenative Coupling (CDC) | 3-Aryl benzofuran-2(3H)-ones + Toluenes/Phenols | DTBP (oxidant) | Formation of all-carbon quaternary centers at the C-3 position. | rsc.org |

Unconventional Strategies for Benzofuran Ring System Assembly with Bromoethyl Moieties

Beyond functionalizing a pre-existing benzofuran ring, unconventional strategies focus on constructing the heterocyclic ring system with the desired bromoethyl moiety already incorporated.

A significant metal-free, one-pot strategy involves a Brønsted acid-mediated cascade reaction between various phenols and bis[(trimethylsilyl)oxy]cyclobutene. nih.govresearchgate.net This method directly yields 3-(2-bromoethyl)benzofurans. The reaction is initiated by the Brønsted acid, which activates the bis[(trimethylsilyl)oxy]cyclobutene, making it an electrophilic acceptor for the nucleophilic phenol. researchgate.net This is followed by a cascade of ring closure and ring fission to form the final product. researchgate.net This approach is noted for its mild conditions and operational simplicity. nih.govresearchgate.net

Domino reactions catalyzed by transition metals also represent an unconventional approach. For instance, a rhodium(I)-catalyzed domino-type sequential 5-endo/5-exo cyclization of [(2-acylphenyl)ethynyl]phenols can produce complex fused indene/benzofuran structures. chimia.chnih.gov While this specific example produces fused systems, it highlights the power of domino reactions to construct the benzofuran ring and a side chain in a single, efficient process through sequential C–O and C–C bond formations. chimia.chnih.govchimia.ch

Another novel method is the rearrangement of 2-hydroxychalcones. rsc.orgscispace.com This strategy can selectively produce different benzofuran isomers from key 2,3-dihydrobenzofuran (B1216630) intermediates, demonstrating an unconventional entry into substituted benzofuran systems. scispace.com

| Methodology | Key Precursors | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Brønsted Acid-Mediated Cascade Reaction | Phenols, bis[(trimethylsilyl)oxy]cyclobutene | Brønsted Acid (e.g., HBr) | 3-(2-bromoethyl)benzofurans | nih.govresearchgate.net |

| Rhodium-Catalyzed Domino Cyclization | [(2-Acylphenyl)ethynyl]phenols | Rhodium(I) complex | Fused/Linked Benzofurans | chimia.chnih.gov |

| Chalcone Rearrangement Strategy | 2-Hydroxychalcones | p-TsOH in (CF3)2CHOH or base in THF | 3-Formyl or 3-Acylbenzofurans | rsc.orgscispace.com |

Precursor Design and Synthesis for Bromoethyl Benzofuran Systems

The success of the aforementioned synthetic methodologies relies heavily on the rational design and availability of key precursors.

For the direct synthesis of 3-(2-bromoethyl)benzofurans via the Brønsted acid cascade, the crucial precursors are substituted phenols and bis[(trimethylsilyl)oxy]cyclobutene. nih.govresearchgate.net The latter is a commercially available cyclobutene derivative that serves as a four-carbon electrophilic synthon. researchgate.netmdpi.com The phenol component can be varied to introduce different substituents onto the benzene (B151609) ring of the final benzofuran product. nih.gov

In other modern benzofuran syntheses, o-alkynylphenols are common and vital precursors. chimia.chacs.org These are typically synthesized via Sonogashira coupling reactions. For example, 2-[(2-acetylphenyl)ethynyl]phenol is prepared through the Sonogashira coupling of 1-iodo-2-(methoxymethoxy)benzene (B1339578) with 2-ethynylphenyl methyl ketone, followed by the deprotection of the methoxy-methoxy (MOM) group. chimia.ch

The synthesis of hybrid molecules containing a benzofuran moiety often starts with a precursor that can react with a phenol derivative. For instance, ethyl 2-(bromomethyl)quinoline-3-carboxylate can be prepared and subsequently reacted with various salicylaldehydes in a one-pot, three-step sequence involving a Williamson ether synthesis, hydrolysis, and intramolecular cyclization to yield 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br Similarly, ethyl 3-(bromomethyl)quinoxaline-2-carboxylate, synthesized from the radical bromination of ethyl 3-methylquinoxaline-2-carboxylate using NBS, serves as a key precursor for quinoxaline-benzofuran hybrids. semanticscholar.org

Another class of precursors involves those designed for tandem reactions. For example, o-allylphenol derivatives can be prepared through a Friedel−Crafts alkylation of phenols with cinnamyl alcohol, which can then undergo oxidative cyclization to form 2-benzyl benzofurans. mdpi.com

Chemical Reactivity and Derivatization Strategies of 3 2 Bromoethyl Benzofuran

Nucleophilic Transformations of the Bromoethyl Moiety

The primary alkyl bromide in the 3-(2-bromoethyl)benzofuran structure is highly susceptible to nucleophilic attack, serving as a potent electrophile for the formation of new carbon-heteroatom and carbon-carbon bonds. These transformations typically proceed via an SN2 mechanism.

One of the most significant applications of this compound is its use as a precursor for the synthesis of 2-(benzofuran-3-yl)ethylamines. These amine derivatives are core structures in various biologically active compounds, including serotonin (B10506) receptor agonists. nih.govx-mol.com The reaction involves the direct displacement of the bromide ion by an amine nucleophile. A wide array of primary and secondary amines, as well as ammonia, can be employed to generate primary, secondary, and tertiary 2-(benzofuran-3-yl)ethylamines, respectively.

For instance, a unified protocol has been developed for the construction of both 3-(2-bromoethyl)benzofurans and their subsequent conversion to 2-(benzofuran-3-yl)ethylamines. nih.govresearchgate.net The high reactivity of the primary bromide facilitates these reactions under relatively mild conditions. The resulting amines can be further modified, for example, through N-protection with groups like tert-butoxycarbonyl (Boc) to enable subsequent transformations on the benzofuran (B130515) nucleus. um.es A related reaction involves the nucleophilic substitution on ethyl 3-(bromomethyl)benzofuran-2-carboxylate with morpholine (B109124), which proceeds with the assistance of an iodide ion catalyst to furnish the corresponding morpholinomethyl derivative. tandfonline.com This highlights a common strategy where a soft nucleophile like iodide is used to selectively displace the bromide. tandfonline.com

| Amine Nucleophile | Product Class | Potential Application/Significance |

|---|---|---|

| Ammonia (NH₃) | Primary Amine (2-(Benzofuran-3-yl)ethanamine) | Key building block for more complex derivatives. biosynth.com |

| tert-Butylamine | Secondary Amine (N-tert-Butyl-2-(benzofuran-3-yl)ethanamine) | Intermediate for further functionalization, such as acylation. amazonaws.com |

| Dimethylamine | Tertiary Amine (N,N-Dimethyl-2-(benzofuran-3-yl)ethanamine) | Analogues of neuroactive compounds. dea.gov |

| Morpholine | Tertiary Amine (3-(2-Morpholinoethyl)benzofuran) | Synthesis of potential antitumor agents. tandfonline.com |

Beyond amination, the bromoethyl group readily undergoes substitution with a variety of other nucleophiles. The bromine atom is an excellent leaving group, facilitating reactions with alkoxides, thiolates, and cyanide, leading to the formation of ethers, thioethers, and nitriles, respectively. These reactions expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups onto the ethyl side chain. The reactivity of the bromoethyl group is notably higher than its chloromethyl analog due to the lower carbon-bromine bond dissociation energy.

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction. libretexts.org This process involves the abstraction of a proton from the carbon adjacent to the bromo-substituted carbon, leading to the formation of a double bond. According to Zaitsev's rule, elimination reactions favor the formation of the more stable, more highly substituted alkene. libretexts.orgmasterorganicchemistry.com In this case, the elimination product would be 3-vinylbenzofuran, a valuable monomer and building block for polymerization and further addition reactions.

Transformations Involving the Benzofuran Nucleus

While the bromoethyl side chain is the primary site of reactivity, the benzofuran nucleus itself can be chemically modified, although this often requires specific conditions to control regioselectivity.

The benzofuran ring system is an electron-rich aromatic structure that can undergo electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the fused furan (B31954) ring and any existing substituents. In unsubstituted benzofuran, electrophilic attack preferentially occurs at the C2 position of the furan ring. stackexchange.com However, with the C3 position blocked by the bromoethyl group, electrophilic attack is directed to the benzene (B151609) portion of the molecule. The ether oxygen atom is an activating, ortho-para director, which favors substitution at the C4, C6, and C7 positions. Standard EAS reactions such as nitration, halogenation (e.g., bromination), and Friedel-Crafts acylation or alkylation can be performed, leading to functionalized benzofuran cores. researchgate.netcymitquimica.com The specific substitution pattern will depend on the reaction conditions and the nature of the electrophile.

Modifying the furan ring of the benzofuran nucleus is generally more challenging due to its inherent aromatic stability. However, specific reactions can achieve this. For example, palladium-catalyzed reactions on derivatives of this compound can lead to functionalization. Cyclopalladated complexes derived from 2-(benzofuran-3-yl)ethanamine (B1281365) have been shown to undergo carbonylative insertion of carbon monoxide into the palladium-carbon bond, effectively introducing a new functional group at the C2 position. um.es Additionally, base-mediated ring-opening of the furan moiety has been reported for 3-aroylbenzofurans, suggesting that under specific conditions, the furan ring can be cleaved to generate new structural motifs. acs.org

Cascade and Multi-Component Reactions Utilizing this compound

This compound is not only a substrate for derivatization but is also a product of sophisticated cascade reactions and a precursor for components in multi-component reactions (MCRs).

A notable example is the Brønsted acid-mediated cascade reaction between various phenols and bis[(trimethylsilyl)oxy]cyclobutene, which provides a one-pot, metal-free synthesis of 3-(2-bromoethyl)benzofurans. researchgate.netmdpi.com This process involves a sequence of nucleophilic addition and carbocyclic rearrangement, demonstrating a highly efficient method for constructing the core structure itself. nih.govx-mol.com

Furthermore, derivatives of this compound are valuable inputs for MCRs, which are convergent reactions combining three or more starting materials to form a complex product in a single step. organic-chemistry.orgbeilstein-journals.org For example, the 2-(benzofuran-3-yl)ethylamine synthesized via amination (see Section 3.1.1) can serve as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions. organic-chemistry.org This strategy allows for the rapid assembly of highly diverse and complex molecules containing the benzofuran scaffold, which is a common approach in the discovery of new bioactive agents. beilstein-journals.orgrsc.org

| Component 1 (Amine) | Component 2 (Aldehyde/Ketone) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Class |

|---|---|---|---|---|

| 2-(Benzofuran-3-yl)ethanamine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acylamino amide |

Strategic Applications in Complex Molecule Synthesis

3-(2-bromoethyl)Benzofuran as a Precursor for Advanced Organic Scaffolds

The utility of this compound as a precursor is highlighted by its role in the synthesis of advanced organic scaffolds. A notable method for its preparation involves a Brønsted acid-mediated cascade reaction of bis[(trimethylsilyl)oxy]cyclobutene with various phenols. researchgate.netacs.org This one-pot, metal-free process operates under mild conditions and provides access to a range of substituted 3-(2-bromoethyl)benzofurans. researchgate.netacs.org The reaction proceeds through a nucleophilic addition-carbocyclic rearrangement cascade, demonstrating good tolerance for various substituents on the phenol (B47542) ring. acs.org

The resulting this compound derivatives are valuable intermediates. The bromoethyl group is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. For instance, these derivatives can be further elaborated into various heterocyclic systems, showcasing their potential in building advanced scaffolds for medicinal chemistry and materials science. acs.orgresearchgate.net

Table 1: Synthesis of Substituted 3-(2-bromoethyl)benzofurans

| Phenol Reactant | Brønsted Acid | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Phenol | HBr (48% aq.) | Toluene | 40 | This compound | 84 | acs.org |

| 3-Methoxyphenol | HBr (48% aq.) | Toluene | 40 | 3-(2-bromoethyl)-6-methoxybenzofuran | 65 | acs.org |

| 4-Methoxyphenol | HBr (48% aq.) | Toluene | 40 | 3-(2-bromoethyl)-5-methoxybenzofuran | 58 | acs.org |

| 3,5-Dimethylphenol | HBr (48% aq.) | Toluene | 40 | 3-(2-bromoethyl)-4,6-dimethylbenzofuran | 62 | acs.org |

| 2-Chlorophenol | HBr (48% aq.) | Toluene | 40 | 3-(2-bromoethyl)-7-chlorobenzofuran | 28 | acs.org |

This table is generated based on data from the cited research paper.

Synthesis of Natural Product Analogs and Bioactive Compound Frameworks

The benzofuran (B130515) core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. mdpi.comresearchgate.netmdpi.com this compound serves as a key intermediate in the synthesis of analogs of these compounds. The reactivity of the bromoethyl side chain allows for its conversion into other functional groups, such as amines, which are prevalent in many bioactive molecules. nih.gov

A significant application is the synthesis of serotonin (B10506) receptor agonists. nih.gov For example, reaction of this compound derivatives with amines can furnish 2-(benzofuran-3-yl)ethylamines, a class of compounds known to interact with serotonin receptors. acs.orgnih.gov This strategy has been successfully employed to synthesize 1-oxo-5-hydroxytryptamine, a 5-HT3 serotonin receptor agonist. acs.org

Furthermore, derivatives of this compound have been utilized in the development of potential anticancer agents. nih.govmdpi.com For instance, ethyl 3-(bromomethyl)benzofuran-2-carboxylate, a related structure, can be synthesized and subsequently reacted with nucleophiles like morpholine (B109124) to introduce new functionalities. tandfonline.comnih.gov These modified benzofurans can then be elaborated into more complex structures, such as thiosemicarbazides and semicarbazides, which have shown promising cytotoxic activity against cancer cell lines. tandfonline.comnih.gov

Table 2: Bioactive Compounds Synthesized from this compound Derivatives

| Starting Material | Reagent(s) | Product | Biological Target/Activity | Reference |

| 3-(2-bromoethyl)-5-hydroxybenzofuran | Ethanolic ammonia | 1-oxo-5-hydroxytryptamine | 5-HT3 serotonin receptor agonist | acs.org |

| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine, K2CO3 | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | Intermediate for antitumor agents | tandfonline.comnih.gov |

Development of Novel Heterocyclic Systems

The reactivity of this compound makes it a valuable starting material for the construction of novel heterocyclic systems. The bromoethyl group can participate in various cyclization reactions, leading to the formation of new rings fused to or appended to the benzofuran core.

One such application is the synthesis of benzo[1,2-b;4,5-b']difurans, benzo[1,2-b;5,4-b']difurans, and benzo[2,1-b;3,4-b']difurans. acs.org These reactions demonstrate the ability to construct complex, fused heterocyclic systems from relatively simple benzofuran precursors. The strategic placement of substituents on the starting phenol allows for regioselective control over the cyclization process. acs.org

Moreover, the bromoethyl moiety can be transformed into other reactive groups to facilitate different types of cyclizations. For example, conversion to an amine followed by reaction with various electrophiles can lead to a diverse array of nitrogen-containing heterocycles. This versatility underscores the importance of this compound as a scaffold for generating libraries of novel heterocyclic compounds for screening in drug discovery and materials science. researchgate.net

Theoretical and Mechanistic Insights into 3 2 Bromoethyl Benzofuran Chemistry

Computational Studies on Reaction Mechanisms and Transition States

While specific computational studies on 3-(2-bromoethyl)benzofuran are not extensively documented, theoretical investigations into the reaction mechanisms of related benzofuran (B130515) derivatives and alkyl halides provide valuable insights. Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways, determining the geometries of transition states, and calculating activation energies. researchgate.net These computational approaches have become increasingly vital in elucidating complex organic reaction mechanisms. rsc.org

For reactions involving the bromoethyl side chain, such as nucleophilic substitution, computational models can predict whether the reaction proceeds through an SN1 or SN2 mechanism. Key factors influencing the preferred pathway include the stability of the potential carbocation intermediate at the benzylic-like position, the strength of the nucleophile, the nature of the solvent, and the steric hindrance around the reaction center. DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway.

In the context of reactions involving the benzofuran ring itself, such as electrophilic aromatic substitution, computational studies can help predict the regioselectivity. The electron density distribution within the benzofuran ring system, which can be calculated using various computational methods, dictates the most likely sites for electrophilic attack. The presence of the 2-bromoethyl group at the C3 position will influence this electron distribution through inductive and hyperconjugative effects.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are diverse, primarily involving transformations of the bromoethyl side chain.

Nucleophilic Substitution Reactions: A primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is replaced by a nucleophile. This can proceed through two main mechanisms:

SN2 Mechanism: This is a single-step concerted mechanism where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The transition state involves a pentacoordinate carbon atom.

SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate after the departure of the bromide ion, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The proximity of the benzofuran ring could potentially stabilize the carbocation through resonance.

Elimination Reactions: In the presence of a strong base, this compound can undergo elimination reactions to form 3-vinylbenzofuran. The most common mechanism is the E2 (bimolecular elimination) pathway, where a proton is abstracted from the carbon adjacent to the one bearing the bromine, and the bromide ion is eliminated in a single, concerted step. The regioselectivity of this reaction is governed by Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and the substrate.

Formation of Spiroheterocyclic Compounds: The reactivity of the exocyclic double bond in related benzofuran derivatives has been exploited in [3+2] cycloaddition reactions to synthesize spiroheterocyclic compounds. mdpi.com While this compound does not possess an exocyclic double bond, its derivative, 3-vinylbenzofuran (formed via elimination), could potentially serve as a precursor in such cycloadditions. These reactions often proceed through the formation of ylide intermediates. mdpi.com

Below is a table summarizing potential reaction pathways and their key intermediates:

| Reaction Pathway | Key Intermediates | Typical Reagents |

| SN2 Substitution | Pentacoordinate transition state | Strong nucleophiles (e.g., CN-, RS-, N3-) |

| SN1 Substitution | Carbocation | Weak nucleophiles (e.g., H2O, ROH) |

| E2 Elimination | Concerted transition state | Strong, bulky bases (e.g., t-BuOK) |

| [3+2] Cycloaddition (of 3-vinylbenzofuran) | Azomethine ylides | Dipoles |

Factors Governing Reactivity and Selectivity

Several factors govern the reactivity of this compound and the selectivity of its reactions.

Steric Effects: The steric hindrance around the reaction center plays a crucial role in determining the reaction pathway. For instance, in nucleophilic substitution, a sterically hindered substrate will favor the SN1 mechanism over the SN2 mechanism. Similarly, the use of a bulky base in elimination reactions will favor the formation of the Hofmann product (the less substituted alkene).

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Polar protic solvents (e.g., water, alcohols) can solvate both cations and anions and are known to favor SN1 and E1 reactions. Polar aprotic solvents (e.g., acetone, DMSO) can solvate cations but not anions as effectively, which favors SN2 reactions.

Nature of the Nucleophile/Base: The strength and concentration of the nucleophile or base are critical. Strong nucleophiles favor SN2 reactions, while strong, sterically hindered bases favor E2 elimination.

The table below outlines key factors and their influence on reaction outcomes:

| Factor | Influence on SN1/E1 | Influence on SN2/E2 |

| Substrate Structure | Favored by substrates forming stable carbocations. | Favored by unhindered substrates. |

| Solvent Polarity | Favored by polar protic solvents. | Favored by polar aprotic solvents. |

| Nucleophile/Base Strength | Favored by weak nucleophiles/bases. | Favored by strong nucleophiles/bases. |

| Leaving Group Ability | A good leaving group is essential. | A good leaving group is essential. |

In palladium-catalyzed reactions involving related benzofuran systems, the choice of ligand has been shown to be a critical factor in determining the course of the reaction, influencing both yield and selectivity. nih.gov While not directly applicable to the reactions of the bromoethyl side chain, it highlights the importance of catalytic systems in controlling the reactivity of benzofuran derivatives.

Future Research Directions and Outlook in 3 2 Bromoethyl Benzofuran Chemistry

Green Chemistry Approaches for Synthesis

The paradigm shift towards environmentally benign chemical processes has significantly influenced the synthesis of heterocyclic compounds, including 3-(2-bromoethyl)benzofuran. rasayanjournal.co.inmdpi.com Future research is increasingly focused on aligning synthetic methodologies with the principles of green chemistry to minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.comfrontiersin.org

Key areas of development include:

Metal-Free Synthesis : A significant advancement is the development of metal-free, one-pot processes. For instance, 3-(2-bromoethyl)benzofurans can be synthesized from bis[(trimethylsilyl)oxy]cyclobutene and various phenols through a Brønsted acid-mediated nucleophilic addition followed by a carbocyclic rearrangement cascade. nih.gov This method operates under mild conditions and avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. nih.gov

Microwave-Assisted Reactions : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter time frames and under solvent-free conditions. rasayanjournal.co.in The application of microwave technology to the synthesis of benzofuran (B130515) precursors and their subsequent cyclization represents a promising avenue for efficient and green production.

Bio-based and Natural Catalysts : Research into the use of renewable and biodegradable catalysts is gaining traction. Natural catalysts, such as those derived from onion peel or fruit juices, are being explored for various heterocyclic syntheses. frontiersin.orgfrontiersin.org While not yet specifically applied to this compound, this approach offers a future direction for developing highly sustainable synthetic routes.

Green Solvents and Solvent-Free Conditions : The use of environmentally friendly solvents like water, polyethylene glycol (PEG), or bio-solvents is a core tenet of green chemistry. frontiersin.orgfrontiersin.org Designing synthetic pathways for this compound that operate efficiently in these media, or under solvent-free mechanochemical conditions, will be a key objective to reduce the environmental footprint of its production. mdpi.com

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is central to the synthesis of benzofurans, and ongoing research aims to develop novel catalytic systems that offer superior performance in terms of yield, selectivity, and substrate scope. The focus is on creating catalysts that can operate under milder conditions and with lower catalyst loadings.

Future research directions in catalyst development include:

Palladium-Catalyzed Reactions : Palladium catalysts have been effectively used for the ring closure of aryl o-bromobenzyl ketones and in tandem C-H activation/oxidation reactions to form the benzofuran ring. nih.gov Future work will likely focus on developing more robust palladium catalysts with specialized ligands, such as N-heterocyclic carbenes (NHCs), to improve reaction efficiency and expand applicability to more complex substrates. nih.gov

Copper-Catalyzed Systems : Copper catalysts are a more economical and less toxic alternative to palladium. nih.gov They have been successfully employed in domino reactions for the synthesis of 3-acylated benzofurans via nucleophilic cyclization and C-C bond activation. researchgate.net The development of novel chiral ligands for copper could enable asymmetric syntheses, providing access to enantiomerically enriched benzofuran derivatives.

Ruthenium and Gold Catalysis : Cationic ruthenium hydride complexes have shown exceptional selectivity in the dehydrative C-H alkylation of phenols, providing an efficient route to benzofurans. nih.gov Similarly, gold catalysts are effective in the cyclization of o-alkynylphenols. nih.gov Further exploration of these metals will involve designing catalysts that can tolerate a wider range of functional groups and achieve higher turnover numbers.

| Catalyst Type | Reaction Example | Key Advantages | Reference |

|---|---|---|---|

| Brønsted Acid | Nucleophilic addition−carbocyclic rearrangement cascade | Metal-free, mild conditions, one-pot synthesis | nih.gov |

| Palladium (Pd) | Heck reaction/oxidative cyclization sequence | High efficiency in C-H activation and C-O bond formation | nih.gov |

| Copper (Cu) | Domino hydration/annulation of 2-fluorophenylacetylenes | Cost-effective, promotes domino reactions | researchgate.netnih.gov |

| Ruthenium (Ru) | Dehydrative C−H alkylation of phenols with 1,2-diols | High selectivity for C-H functionalization | nih.gov |

| Gold (Au) | Cooperative gold/photoredox-catalyzed arylation of alkynols | Effective for cyclization of alkyne precursors | nih.gov |

Expansion of Synthetic Utility to Diverse Chemical Spaces

The this compound scaffold is a versatile building block for organic synthesis. The presence of the bromoethyl side chain provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex and functionally diverse molecules.

Future research will focus on leveraging this reactivity to access new chemical spaces:

Nucleophilic Substitution Reactions : The primary bromo group is an excellent electrophilic site susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups, such as amines, azides, thiols, and cyanides. This functionalization is key to creating libraries of novel benzofuran derivatives for screening in drug discovery programs, given the known biological activities of aminobenzofurans and other substituted analogs. mdpi.com

Cross-Coupling Reactions : The benzofuran ring itself can be further functionalized. Methodologies that allow for selective C-H activation or halogenation of the aromatic core, followed by standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), would significantly expand the structural diversity achievable from the this compound starting material.

Synthesis of Fused Heterocycles : The ethyl side chain can be utilized in intramolecular cyclization reactions to construct fused ring systems. By introducing a second reactive group onto the benzofuran nucleus or the terminal end of the ethyl chain, subsequent ring-closing reactions could yield novel polycyclic heterocyclic systems with potentially unique pharmacological properties.

Methodological Advancements in Tandem and Domino Reactions

Tandem, domino, or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent the pinnacle of synthetic efficiency. These processes reduce waste, save time, and can lead to the rapid assembly of complex molecular architectures.

The future of this compound chemistry is closely tied to the development of such advanced methodologies:

Cascade Cyclizations : The Brønsted acid-mediated synthesis of 3-(2-bromoethyl)benzofurans is a prime example of a cascade reaction involving nucleophilic addition and ring fission/closure. nih.gov Future efforts will seek to discover new triggerable reaction cascades that can build the benzofuran core and the bromoethyl side chain simultaneously from simpler, readily available starting materials.

Domino Reactions for Fused Systems : Rhodium(I)-catalyzed domino-type sequential cyclization reactions have been used to produce complex indene/benzofuran-fused systems from ethynylphenol derivatives. chimia.ch Adapting this logic to substrates that could lead to the this compound moiety, or using it as a relay point in a longer domino sequence, is a compelling research direction.

Multi-component Reactions (MCRs) : Designing MCRs where three or more reactants combine in a single pot to form this compound or its direct derivatives would be a significant step forward. This approach maximizes atom economy and synthetic efficiency, aligning perfectly with the goals of modern organic synthesis.

Q & A

Q. What are the recommended methods for synthesizing 3-(2-bromoethyl)benzofuran with high purity?

To synthesize this compound, researchers should consider alkylation or bromination reactions targeting the ethyl side chain. A common approach involves reacting benzofuran derivatives with bromoethylating agents, such as 1,2-dibromoethane, under controlled conditions (e.g., using anhydrous solvents like THF or DCM). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can ensure high purity. For brominated analogs, intermediates like 3-bromobenzofuran (CAS 59214-70-9) may serve as precursors, requiring strict temperature control (e.g., 35–110°C) to avoid decomposition . Catalytic methods using palladium or copper catalysts may improve regioselectivity, though solvent choice (polar aprotic vs. nonpolar) significantly impacts reaction efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound?

Structural characterization should combine X-ray crystallography and spectroscopic techniques:

- X-ray crystallography : Determine crystal class (e.g., triclinic P21/c), unit cell parameters (e.g., a = 15.9034 Å, b = 14.1393 Å), and intermolecular interactions (e.g., halogen bonding from the bromoethyl group) .

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., chemical shifts for bromoethyl protons at δ 3.5–4.0 ppm). IR spectroscopy identifies functional groups (C-Br stretch ~550–600 cm⁻¹). Mass spectrometry (EI or ESI) verifies molecular weight (e.g., m/z 225 for CHBrO) .

- Thermal analysis : DSC/TGA can assess stability, with decomposition temperatures >200°C indicating robustness for further applications .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Toxicological precautions : Benzofuran derivatives are classified as Group 2B carcinogens (possibly carcinogenic to humans). Use fume hoods, gloves, and PPE to minimize inhalation or dermal exposure .

- Waste disposal : Halogenated waste (bromine content) requires segregation and neutralization before disposal.

- Storage : Keep in amber vials under inert gas (N/Ar) at –20°C to prevent photodegradation or moisture absorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives to evaluate their biological activity?

SAR studies should systematically modify substituents while maintaining the bromoethyl core:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the benzofuran 5-position to enhance electrophilic reactivity. Compare with electron-donating groups (e.g., -OCH) to assess electronic effects on binding affinity .

- Biological assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and receptor binding (e.g., radioligand displacement for serotonin/dopamine receptors). For example, 5-MAPB analogs show serotoninergic activity, suggesting bromoethyl derivatives may interact similarly with monoamine transporters .

- Data correlation : Use multivariate analysis (e.g., PCA) to link physicochemical properties (logP, polar surface area) with activity. Substituents increasing lipophilicity (logP >3) often improve membrane permeability but may reduce solubility .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

- Solvent screening : Test reactivity in aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents. Polar aprotic solvents stabilize transition states in SN2 reactions, while protic solvents may favor elimination pathways .

- Kinetic studies : Monitor reaction progress via HPLC/GC-MS to identify intermediates. For example, competing pathways (alkylation vs. dehydrohalogenation) can be quantified under varying temperatures (25–80°C) .

- Computational modeling : DFT calculations (e.g., Gaussian 09) can predict solvent effects on activation energy. Compare with experimental Arrhenius plots to validate mechanistic hypotheses .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to targets like CYP450 enzymes or kinases. The bromoethyl group’s van der Waals volume may sterically hinder interactions with hydrophobic pockets .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability in binding sites. Key residues (e.g., Tyr326 in aromatase) may form π-π interactions with the benzofuran ring .

- QSAR models : Develop regression models using descriptors like molar refractivity and HOMO/LUMO gaps. Public databases (ChEMBL) provide training data for anticancer or antimicrobial activity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.